

Preclinical Research Compendium: IDO-IN-7

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Compound of Interest

Compound Name: IDO-IN-7

Cat. No.: B609430

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

IDO-IN-7, also known as the analogue of NLG919 and GDC-0919 (Navoximod), is a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and a critical mediator of immune suppression in the tumor microenvironment. By inhibiting IDO1, **IDO-IN-7** and its analogues aim to restore anti-tumor immunity, making them promising candidates for cancer immunotherapy, both as monotherapy and in combination with other checkpoint inhibitors or chemotherapy. This technical guide provides a comprehensive overview of the preclinical research on **IDO-IN-7** and its closely related analogues, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation

Table 1: In Vitro Potency of IDO-IN-7 and its Analogues

Compound Name	Assay Type	Cell Line/Enzyme Source	Parameter	Value (nM)	Reference(s)
IDO-IN-7	IDO1 Inhibition	Recombinant Human IDO1	IC50	38	[1]
NLG919	IDO1 Inhibition	HeLa Cells	IC50	83.37 ± 9.59	
NLG919	IDO1 Inhibition	Enzyme-based	IC50	44.56 ± 7.17	
Navoximod (NLG919)	IDO Pathway Inhibition	Cell-free	Ki	7	[2]
Navoximod (NLG919)	IDO Pathway Inhibition	Cell-free	EC50	75	[2]
Navoximod (NLG919)	T-cell Suppression Assay	Human monocyte-derived DCs in allogeneic MLR	ED50	80	[3]
Navoximod (NLG919)	Antigen-specific T-cell Suppression Assay	Mouse DCs from tumor-draining lymph nodes (OT-I)	ED50	120	[3]

Table 2: In Vivo Efficacy of NLG919 in Murine B16-F10 Melanoma Model

Treatment Group	Dosing	Tumor Growth Inhibition	Key Findings	Reference(s)
NLG919 (monotherapy)	100 mg/kg	Dose-dependent suppression	Maximum efficacy at 100 mg/kg.	
NLG919 + Paclitaxel	NLG919 (100 mg/kg), Paclitaxel (various regimens)	Synergistic antitumor effects	Increased CD3+, CD8+, and CD4+ T cells; decreased CD4+CD25+ Tregs in tumors.	
NLG919 + pmel-1 T-cell vaccine	Not specified	~95% reduction in tumor volume	Markedly enhanced anti-tumor responses.	[2]

Table 3: Pharmacokinetic Parameters of Navoximod (GDC-0919) in Preclinical Species and Humans

Species	Administration	Dose	Tmax (h)	Cmax (ng/mL)	AUC (h*ng/mL)	Half-life (h)	Bioavailability (%)	Reference(s)
Mouse	Oral	Single dose	Not specified	Not specified	Not specified	Not specified	>70	[3]
Rat	Oral ([14C]-navoximod)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[4]
Dog	Oral ([14C]-navoximod)	Not specified	Not specified	Not specified	Not specified	Not specified	Not specified	[4]
Human	Oral	200 mg tablet	~1	Not specified	Not specified	~11	55.5	[5][6]
Human	IV	5 mg	-	Not specified	Not specified	~12.6	-	[6]

Experimental Protocols

In Vitro IDO1 Inhibition Assay (HeLa Cell-Based)

This protocol is adapted from methodologies used to assess the potency of IDO1 inhibitors in a cellular context.

1. Cell Culture and Seeding:

- Culture human cervical cancer HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
- Seed HeLa cells into 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of culture medium and incubate overnight.

2. Compound Treatment and IDO1 Induction:

- Prepare serial dilutions of **IDO-IN-7** or its analogues in culture medium.
- Add the compound dilutions to the respective wells.
- Induce IDO1 expression by adding recombinant human IFN- γ to each well to a final concentration of 50 ng/mL.

3. Incubation and Kynurenine Measurement:

- Incubate the plates for 48 hours at 37°C.
- After incubation, centrifuge the plates and collect 150 μ L of the supernatant from each well.
- To measure kynurenine concentration, add 100 μ L of 6.1 N trichloroacetic acid to each supernatant sample, vortex, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
- Centrifuge to pellet proteins and transfer the supernatant to a new plate.
- Add an equal volume of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each sample.
- Measure the absorbance at 490 nm. A standard curve of known kynurenine concentrations is used for quantification.

Mixed Lymphocyte Reaction (MLR) Assay

This assay assesses the ability of **IDO-IN-7** to restore T-cell proliferation in an immunosuppressive environment created by IDO1-expressing dendritic cells (DCs).

1. Generation of Monocyte-Derived DCs:

- Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.
- Enrich for monocytes (CD14+) and culture them with GM-CSF and IL-4 for 5-7 days to differentiate them into immature DCs.
- Induce IDO1 expression in DCs by treating with IFN- γ .

2. Allogeneic T-Cell Proliferation:

- Isolate T-cells from a different donor (allogeneic).
- Co-culture the IDO1-expressing DCs with the allogeneic T-cells in the presence of varying concentrations of **IDO-IN-7**.
- Assess T-cell proliferation after 5-7 days using methods such as [3 H]-thymidine incorporation or CFSE dilution by flow cytometry.

In Vivo B16-F10 Melanoma Model

This model is used to evaluate the anti-tumor efficacy of **IDO-IN-7** analogues, alone or in combination with other therapies.

1. Cell Culture and Implantation:

- Culture murine B16-F10 melanoma cells in appropriate media.
- Subcutaneously inject a suspension of B16-F10 cells (e.g., 5×10^5 cells in PBS) into the flank of C57BL/6 mice.

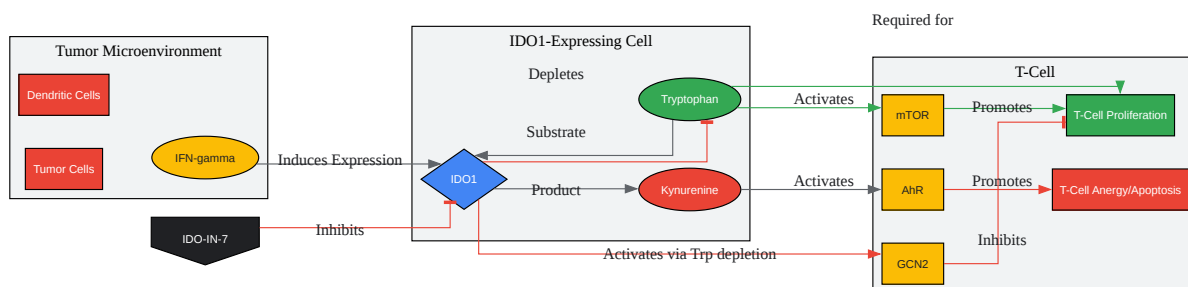
2. Treatment Regimen:

- Once tumors are palpable and have reached a certain volume (e.g., 50-100 mm³), randomize the mice into treatment groups.
- Prepare **IDO-IN-7**/NLG919 for oral administration (e.g., dissolved in a suitable vehicle).
- Administer the compound orally at the desired dose (e.g., 100 mg/kg) daily or as per the study design.
- For combination studies, co-administer other agents like paclitaxel via an appropriate route (e.g., intravenous injection).

3. Efficacy Evaluation:

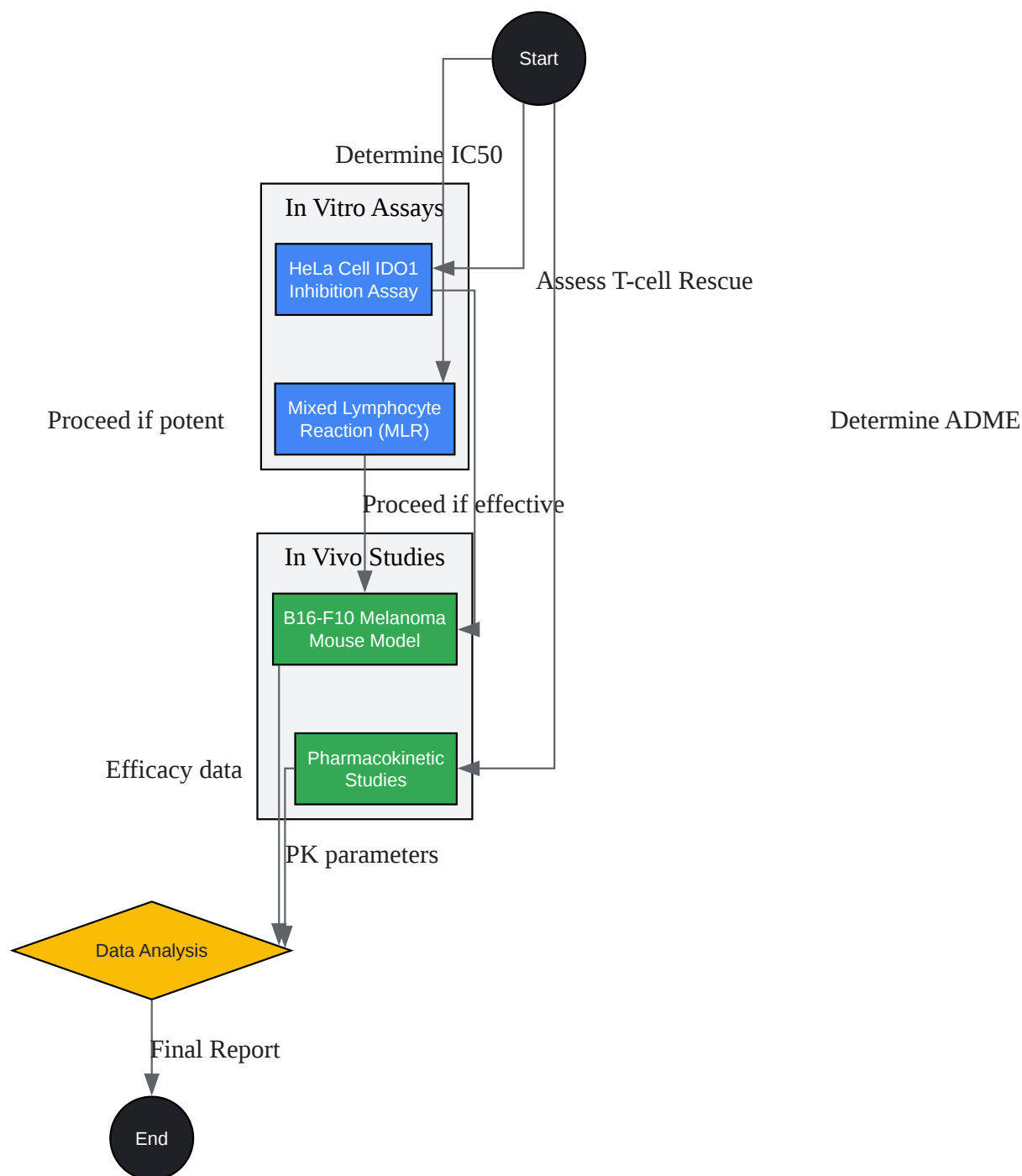
- Monitor tumor volume regularly using calipers.
- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of kynurenine and tryptophan levels).

Mandatory Visualization



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Caption: IDO1 Signaling Pathway and Mechanism of Action of **IDO-IN-7**.



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Caption: Preclinical Experimental Workflow for **IDO-IN-7** Evaluation.

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